3-Amino-3-furan-3-yl-propan-1-ol

Physicochemical profiling Fragment-based drug design Furan regioisomerism

Sourcing regioisomerically pure furan-3-yl β-amino alcohols for fragment-based screening often yields misassigned 2-furyl isomers. 3-Amino-3-furan-3-yl-propan-1-ol (CAS 612532-54-4) resolves this with verified furan-3-yl geometry and ≥98% purity. • Bifunctional 1,3-amino alcohol enables orthogonal protection (Boc/silyl) for sequential diversification. • Racemic stereocenter serves as benchmark substrate for chiral HPLC resolution and asymmetric catalyst screening. • Computed TPSA 59.4 Ų and XLogP3 -0.4 position it optimally for FBDD library inclusion with dual HBD/HBA engagement. Supplied as a racemate; ≥98% purity minimizes false positives in biophysical assays.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B13626462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-furan-3-yl-propan-1-ol
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1=COC=C1C(CCO)N
InChIInChI=1S/C7H11NO2/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2
InChIKeyIGZRLZWXPXGSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-furan-3-yl-propan-1-ol: Chemical Identity & Core Properties


3-Amino-3-furan-3-yl-propan-1-ol (CAS 612532-54-4) is a heterocyclic β-amino alcohol with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g·mol⁻¹ [1]. The structure comprises a propan-1-ol backbone substituted at the C3 position by a primary amine and at the same carbon by a furan-3-yl ring, generating a single undefined stereocenter [1]. The compound is supplied as a racemic mixture with a typical commercial purity of 97–98% . Computed physicochemical descriptors include XLogP3 = -0.4, topological polar surface area (TPSA) = 59.4 Ų, two hydrogen-bond donors, and three hydrogen-bond acceptors [1]. These properties place the compound in a hydrophilic, hydrogen-bond-capable region of chemical space relevant to fragment-based drug discovery and chiral building-block applications.

Fragment-based screening
Hydrophilic, H-bond capable scaffold suits fragment library inclusion
Orthogonal reactivity
Bifunctional amine/alcohol enables sequential protection strategies
Chiral resolution benchmark
Racemic scaffold supports chiral HPLC method development
Descriptor validation
Computed reference for heterocyclic amino alcohol ADME models

3-Amino-3-furan-3-yl-propan-1-ol: Why Regioisomeric Substitution Fails


Substituting 3-amino-3-furan-3-yl-propan-1-ol with a closely related furan amino alcohol—such as the furan-2-yl regioisomer or a positional isomer of the amino group—carries a high risk of altering molecular recognition, physicochemical behaviour, and synthetic utility. The furan-3-yl attachment point confers a distinct electronic distribution and steric profile compared to the furan-2-yl analogue, which can shift hydrogen-bond geometry, lipophilicity, and target-binding orientation [1]. Furthermore, the simultaneous presence of a primary amine and a primary alcohol on the same C3 carbon creates a bifunctional, racemic scaffold whose reactivity profile cannot be replicated by simple furan alcohols lacking the amino group or by amino alcohols with different chain lengths . The quantitative evidence below demonstrates that even modest structural changes produce measurable differences in computed descriptors, purity specifications, and chiral accessibility—differences that directly impact procurement decisions for medicinal chemistry, chemical biology, and synthetic methodology development.

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Furan-2-yl regioisomer: lipophilicity shift may alter target-binding profile
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Des-amino analog: reduced hydrogen-bond capacity limits bifunctional reactivity
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Purity grade variation: 97% vs ≥98% grade can compound impurity burden in multi-step synthesis

3-Amino-3-furan-3-yl-propan-1-ol: Evidence vs. Closest Analogs


Furan Regioisomer Lipophilicity Shift

The furan-3-yl substitution in 3-amino-3-furan-3-yl-propan-1-ol yields a computed XLogP3 of -0.4, whereas the furan-2-yl regioisomer (3-amino-3-(furan-2-yl)propan-1-ol, CAS 206194-18-5) has an XLogP3 of -0.2, reflecting a +0.2 log-unit increase in lipophilicity for the 2-furyl analogue [1]. The difference arises from altered electron density distribution in the heterocycle: the 3-substituted furan positions the oxygen atom more distant from the point of attachment, reducing its electron-withdrawing influence on the amino-alcohol sidechain. This shift can affect solubility, membrane permeability, and off-target binding.

Regioisomer lipophilicity
Class-level
XLogP3: -0.4 vs -0.2 (2-furyl); Δ = +0.2
Reported lipophilicity shift may affect binding profiles
Computed descriptor; verify experimentally
Physicochemical profiling Fragment-based drug design Furan regioisomerism

Hydrogen-Bond Advantage vs. Des-Amino Analog

3-Amino-3-furan-3-yl-propan-1-ol possesses two hydrogen-bond donors (HBD) and three hydrogen-bond acceptors (HBA), compared to one HBD and two HBA for 3-(furan-3-yl)propan-1-ol (CAS 56859-92-8), the direct des-amino analogue [1]. This +1 HBD and +1 HBA increase arises from the primary amine group and translates into a higher topological polar surface area (TPSA: 59.4 Ų vs ~29.5 Ų for the des-amino compound).

H-bond vs des-amino
Context-dependent
HBD 2 vs 1; HBA 3 vs 2; TPSA 59.4 vs ~29.5 Ų
Additional H-bond capacity supports bifunctional reactivity
TPSA estimated for des-amino analog; verify
Hydrogen bonding Scaffold complexity Physicochemical property comparison

Purity Grade Differentiation

Among catalog suppliers, Fluorochem lists 3-amino-3-furan-3-yl-propan-1-ol at ≥98% purity (Product Code F748469) , while AKSci specifies ≥97% purity (Product Code 4534EQ) . The 1% absolute purity gap represents a potential 50% increase in total impurity burden when switching from the 98% to the 97% grade (from ≤2% to ≤3% total impurities).

Purity grade
Data to verify
≥98% (Fluorochem) vs ≥97% (AKSci)
Impurity burden may differ; source-dependent
Vendor specification; confirm lot COA
Chemical purity Vendor comparison Quality control procurement

Racemic vs Enantiopure: Chiral Scaffold Implications

3-Amino-3-furan-3-yl-propan-1-ol is supplied as a racemate (one undefined stereocenter at C3) [1]. In contrast, enantiomerically enriched derivatives such as (1S)-3-amino-1-(furan-3-yl)propan-1-ol (CAS 2227864-48-2) are available . The racemic nature means that any biological or catalytic application requiring a defined absolute configuration must either incorporate a chiral resolution step or accept a 1:1 mixture of enantiomers, which can halve the effective concentration of the active species.

Racemic vs enantiopure
Class-level
Racemate vs (1S)-enantiomer; active-species concentration differs
Chiral composition affects stereospecific assay outcomes
Enantiopure comparator available; confirm ee
Chirality Racemic mixture Asymmetric synthesis building block

3-Amino-3-furan-3-yl-propan-1-ol: Key Application Scenarios


Fragment-Based Lead Discovery

The compound’s XLogP3 of -0.4 and TPSA of 59.4 Ų place it in a favourable region for fragment screening libraries [1]. Its bifunctional amino-alcohol scaffold offers two HBD and three HBA groups for directed target engagement, while the furan-3-yl attachment ensures a distinct electronic profile compared to 2-furyl fragments. Procurement of the ≥98% purity grade (Fluorochem) minimizes false positives from impurities in biophysical assays.

Synthetic Methodology: Orthogonal Reactivity

The simultaneous presence of a primary amine and a primary alcohol enables sequential protection–deprotection strategies (e.g., Boc protection of the amine followed by silylation of the alcohol) . The furan ring remains intact under these conditions, allowing late-stage diversification via electrophilic aromatic substitution or metal-catalysed cross-coupling. The racemic nature makes the compound an ideal test substrate for developing asymmetric transformations.

Chiral Resolution and Absolute Configuration

Because the compound is supplied as a racemate with a single stereocenter, it serves as a benchmark substrate for chiral HPLC method development and for evaluating chiral auxiliaries or catalysts [1]. Successful resolution can be directly compared against commercially available enantiopure derivatives such as (1S)-3-amino-1-(furan-3-yl)propan-1-ol .

Physicochemical Profiling and In Silico Validation

The accurately computed descriptors (XLogP3, TPSA, HBD/HBA counts) make the compound a useful standard for validating predictive ADME models on heterocyclic β-amino alcohols [1]. Its intermediate polarity ensures it is soluble in both aqueous buffers (for biological assays) and organic solvents (for synthetic chemistry), facilitating experimental validation of computational predictions.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Bifunctional amino-alcohol scaffold with furan-3-yl attachment
Impurity minimization for biophysical assays
Synthetic methodology
Orthogonal amine/alcohol reactivity
Protection/deprotection sequence fidelity
Chiral resolution
Racemate as benchmark substrate
Chiral HPLC method resolution efficiency
Physicochemical profiling
Computed descriptor accuracy
Predictive ADME model validation

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